5-Bromo-2-cyclobutoxy-3-methylpyridine

Description

Structural Overview and Nomenclature

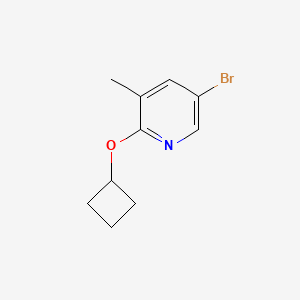

5-Bromo-2-cyclobutoxy-3-methylpyridine possesses the molecular formula C₁₀H₁₂BrNO and exhibits a molecular weight of 242.12 grams per mole. The compound is registered under the Chemical Abstracts Service number 1289177-22-5 and carries the MDL number MFCD26091966. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name derives from the substitution pattern on the pyridine ring core structure.

The molecular architecture consists of a pyridine ring bearing three distinct substituents positioned at specific ring carbons. The bromine atom occupies the 5-position, providing a reactive site for various substitution reactions. The cyclobutoxy group attachment at the 2-position introduces a four-membered ring ether linkage, which contributes to the compound's unique steric and electronic properties. The methyl group at the 3-position completes the substitution pattern, influencing both the compound's physical properties and chemical reactivity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrNO | |

| Molecular Weight | 242.12 g/mol | |

| CAS Number | 1289177-22-5 | |

| MDL Number | MFCD26091966 | |

| Melting Point | 198-200°C | |

| Purity (Commercial) | 95% |

The three-dimensional structure exhibits specific conformational preferences dictated by the cyclobutoxy group's ring strain and the electronic effects of the bromine and methyl substituents. The cyclobutane ring adopts a puckered conformation to minimize angle strain, while the ether oxygen provides a point of conformational flexibility. These structural features contribute to the compound's distinctive chemical behavior and its utility in synthetic applications.

Historical Context and Discovery

The development of this compound emerged from broader research efforts focused on pyridine derivative synthesis and functionalization. While specific discovery details remain limited in available literature, the compound appears within the context of systematic studies investigating halogenated pyridine derivatives and their synthetic utility. The compound's synthesis methodology builds upon established protocols for pyridine ring functionalization, particularly those involving nucleophilic substitution reactions and cycloalkoxy group introduction.

Research into similar compounds gained momentum through investigations of palladium-catalyzed cross-coupling reactions, particularly Suzuki cross-coupling methodologies applied to brominated pyridine substrates. These studies demonstrated the value of brominated pyridine derivatives as versatile intermediates for constructing more complex molecular architectures. The specific combination of bromine, cyclobutoxy, and methyl substituents represents a targeted approach to creating compounds with defined reactivity profiles suitable for specialized synthetic applications.

The compound's emergence in patent literature, particularly in contexts related to dopamine receptor ligand development, indicates its recognition as a valuable synthetic intermediate. This application context suggests that systematic exploration of substituted pyridine derivatives led to identification of this particular structural variant as possessing desirable properties for pharmaceutical chemistry applications.

Academic Significance and Research Gaps

This compound occupies a significant position within contemporary organic chemistry research due to its multifaceted utility as a synthetic building block. The compound serves as a crucial intermediate in palladium-catalyzed cross-coupling reactions, where the bromine substituent functions as an effective leaving group for carbon-carbon bond formation. Research has demonstrated that such brominated pyridine derivatives participate readily in Suzuki cross-coupling reactions with various arylboronic acids, producing novel pyridine-based molecular frameworks with moderate to good yields.

The compound's structural features make it particularly valuable for medicinal chemistry applications, where pyridine derivatives frequently serve as core scaffolds for pharmaceutical agents. Studies investigating dopamine receptor ligands have incorporated this compound as a synthetic intermediate, highlighting its relevance to neurochemical research and potential therapeutic development. The specific substitution pattern provides a unique combination of electronic and steric properties that influence binding interactions with biological targets.

Despite the compound's recognized synthetic utility, significant research gaps persist in several areas. Comprehensive mechanistic studies of its reactivity patterns remain limited, particularly regarding the influence of the cyclobutoxy substituent on reaction outcomes. The steric and electronic effects of the four-membered ring system warrant detailed investigation to optimize synthetic protocols and predict reaction selectivity. Additionally, systematic exploration of the compound's potential applications beyond traditional cross-coupling chemistry could reveal novel synthetic methodologies.

| Research Area | Current Status | Identified Gaps |

|---|---|---|

| Synthetic Methodology | Well-established for cross-coupling | Limited mechanistic understanding |

| Biological Activity | Preliminary pharmaceutical applications | Comprehensive biological profiling needed |

| Physical Properties | Basic characterization complete | Detailed thermodynamic data lacking |

| Reactivity Studies | Cross-coupling reactions documented | Systematic reactivity mapping incomplete |

Further research opportunities exist in developing more efficient synthetic routes to the compound, particularly methods that could improve overall yields and reduce synthetic complexity. The compound's potential for asymmetric synthesis applications remains largely unexplored, representing a significant opportunity for advancing stereoselective synthetic methodologies. Additionally, computational studies examining the compound's electronic structure and conformational preferences could provide valuable insights for rational drug design applications and catalyst development.

Properties

IUPAC Name |

5-bromo-2-cyclobutyloxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-5-8(11)6-12-10(7)13-9-3-2-4-9/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEZNBFDUDYTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC2CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-cyclobutoxy-3-methylpyridine is a heterocyclic organic compound characterized by its unique structural features, which include a bromine atom at the 5-position of the pyridine ring, a cyclobutoxy group at the 2-position, and a methyl group at the 3-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

The molecular formula of this compound is C${10}$H${12}$BrN. The cyclobutoxy substituent imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and oxidation processes using reagents such as sodium methoxide and hydrogen peroxide.

Research indicates that this compound may interact with specific enzymes or receptors, potentially modulating their activity. For instance, compounds with similar structures have shown interactions with protein kinases, suggesting that this compound might exhibit comparable biological effects. Understanding its mechanism of action is crucial for elucidating its therapeutic potential.

Binding Affinity

Investigations into the binding affinity of this compound with various biological targets are essential. Preliminary studies suggest that it may exhibit significant affinity for certain GABA receptor subtypes, similar to other compounds in its class . This interaction could lead to effects on neurotransmission and muscle relaxation, which are critical in treating respiratory conditions.

In Vitro Studies

In laboratory settings, this compound has been evaluated for its effects on cellular processes. Studies have shown that it can influence cell signaling pathways and gene expression in various cell types. For example, it has been reported to alter metabolic pathways by interacting with specific enzymes, thereby modulating cellular responses.

Dosage Effects

The compound's biological activity appears to vary significantly with dosage. Lower concentrations may exhibit beneficial effects on cellular health, while higher doses could lead to cytotoxicity. Identifying the threshold levels for effective therapeutic use is crucial for safe application.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Similarity |

|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Bromine at position 5, amino group at position 3 | High |

| 5-Bromo-N-methylpyridin-2-amine | Bromine at position 5, methyl substitution | Moderate |

| 2-Amino-5-bromo-6-methylpyridine | Amino group at position 2, bromine at position 5 | Moderate |

The cyclobutoxy group in this compound distinguishes it from these analogs by providing unique steric hindrance and electronic properties that may enhance its biological interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 5-Bromo-2-cyclobutoxy-3-methylpyridine and related compounds:

Key Observations :

- Electronic Properties: Methoxy and amino groups are electron-donating, whereas bromine is electron-withdrawing. The cyclobutoxy group, being an ether, has intermediate electron-donating capacity .

- Molecular Weight : The cyclobutoxy derivative’s higher molecular weight (242.12 g/mol) compared to simpler analogs (e.g., 172.02 g/mol for 2-bromo-3-methylpyridine) may influence pharmacokinetic properties like absorption and distribution .

Preparation Methods

Starting from 2-Cyclobutylpyridine Derivatives

One common synthetic route reported for related compounds (e.g., 5-bromo-2-cyclobutylpyridine) involves bromination of 2-cyclobutylpyridine using bromine (Br2) under controlled conditions to achieve selective bromination at the 5-position of the pyridine ring. The reaction typically employs solvents such as acetic acid or dichloromethane and is conducted at controlled temperatures to avoid polybromination or side reactions.

To adapt this method for this compound, the cyclobutyl substituent is replaced by a cyclobutoxy group at position 2, and a methyl group is introduced at position 3 prior to bromination.

Introduction of the Cyclobutoxy Group

The cyclobutoxy substituent can be introduced via nucleophilic substitution or etherification reactions starting from a 2-hydroxypyridine or 2-pyridinol derivative. The general approach involves:

- Preparation of 2-hydroxypyridine or 2-pyridinol bearing a methyl group at position 3,

- Reaction with cyclobutyl halides (e.g., cyclobutyl bromide or chloride) under basic conditions to form the 2-cyclobutoxy substituent via an SN2 mechanism.

This step requires careful control of reaction conditions to prevent side reactions such as elimination or over-alkylation.

Methylation at the 3-Position

The methyl group at the 3-position can be introduced by:

- Starting from 3-methylpyridine derivatives,

- Or via directed ortho-metalation (DoM) strategies where a metal base selectively deprotonates the 3-position followed by methylation.

Alternatively, 3-methylpyridine can be functionalized at the 2-position to introduce the cyclobutoxy group, followed by bromination at the 5-position.

Selective Bromination at the 5-Position

Selective bromination is a critical step and can be achieved by:

- Using bromine (Br2) in a solvent such as acetic acid or dichloromethane,

- Controlling temperature (often low temperatures, e.g., 0 to 10 °C) to favor monobromination,

- Possibly using catalysts or additives to direct bromination selectively to the 5-position.

In related pyridine derivatives, bromination is often facilitated by the electron-donating effect of the alkoxy and methyl substituents, which activate the ring toward electrophilic substitution at the 5-position.

Related Synthetic Methods from Literature and Patents

While direct preparation methods for this compound are scarce, insights can be drawn from closely related compounds such as 5-bromo-2-methylpyridine and 5-bromo-2-cyclobutylpyridine.

This sequence suggests that a convergent approach involving the preparation of a 2-hydroxypyridine intermediate bearing a methyl group at the 3-position, followed by etherification with cyclobutyl halide and selective bromination, is a plausible synthetic route.

Research Findings and Analysis

- Catalytic Effects: Use of catalysts such as Pd/C for hydrogenation steps improves yields and reduces by-products in reduction of nitro to amino intermediates.

- Reaction Conditions: Mild acidic or basic conditions are preferred for decarboxylation and etherification steps to maintain functional group integrity.

- Temperature Control: Critical for bromination steps to avoid overbromination or substitution at undesired positions.

- Industrial Viability: Methods involving stepwise functional group transformations with easy post-treatment and high yield are suitable for scale-up.

Summary Table of Preparation Methods

Q & A

How can synthetic routes for 5-Bromo-2-cyclobutoxy-3-methylpyridine be optimized to enhance regioselectivity and yield?

Methodological Answer:

The synthesis of brominated pyridine derivatives often involves regioselective bromination or substitution reactions. For example, 2-amino-3-methylpyridine can undergo bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions . To optimize the cyclobutoxy group introduction, consider:

- Protecting group strategies : Temporarily block reactive sites (e.g., amino groups) to direct substitution to the desired position.

- Catalytic systems : Use palladium or copper catalysts for cross-coupling reactions to attach the cyclobutoxy moiety.

- Solvent and temperature effects : Polar aprotic solvents (e.g., DMF) at 80–100°C may improve reaction kinetics .

- Purification : Column chromatography with gradients of ethyl acetate/hexane can isolate the product from by-products like dibrominated species .

What advanced spectroscopic techniques are recommended to resolve conflicting structural data for this compound?

Methodological Answer:

Conflicting data may arise from impurities, tautomerism, or solvent effects. Use a multi-technique approach:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the bromo, cyclobutoxy, and methyl groups .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (CHBrNO) and rule out isotopic interference.

- X-ray crystallography : Definitive structural elucidation if crystals can be grown.

- Comparative analysis : Cross-reference with analogous compounds (e.g., 5-Bromo-2-methoxy-3-methylpyridine, MW 202.05 ) to identify deviations in chemical shifts or coupling constants.

How can researchers address inconsistencies in reaction outcomes when using this compound in cross-coupling reactions?

Methodological Answer:

Inconsistencies often stem from competing side reactions (e.g., debromination or cyclobutoxy group cleavage):

- Parameter screening : Systematically vary catalysts (e.g., Pd(PPh) vs. PdCl), bases (KCO vs. CsCO), and solvents (THF vs. dioxane).

- Inert atmosphere : Use Schlenk lines to prevent moisture/oxygen interference, which can deactivate catalysts .

- By-product analysis : Monitor reactions via TLC or LC-MS to detect intermediates like 2-cyclobutoxy-3-methylpyridine (if debromination occurs).

- Steric effects : The cyclobutoxy group’s bulk may hinder coupling; switch to bulkier ligands (e.g., XPhos) to enhance reactivity .

What experimental designs are critical for evaluating the stability of this compound under varying conditions?

Methodological Answer:

Design stability studies to assess:

- Thermal stability : Heat samples to 40–100°C and monitor decomposition via HPLC .

- Photostability : Expose to UV/VIS light (e.g., 365 nm) and track degradation products.

- Hydrolytic stability : Test in aqueous buffers (pH 1–12) to identify labile bonds (e.g., cyclobutoxy cleavage in acidic conditions).

- Storage recommendations : Store under inert gas (N) at –20°C if instability is observed at room temperature .

How can regioselective functionalization of this compound derivatives be achieved?

Methodological Answer:

Leverage directing groups and reaction mechanisms:

- Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate positions adjacent to the bromo group for further substitution .

- Buchwald-Hartwig amination : Introduce amines at the bromine site while preserving the cyclobutoxy group .

- Protection/deprotection : Temporarily protect the cyclobutoxy oxygen (e.g., as a silyl ether) to enable selective reactions at the methyl or pyridine ring.

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazard mitigation : Use fume hoods, gloves, and goggles due to potential skin/eye irritation (H315, H319 ).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent bromine release.

- Waste disposal : Collect halogenated waste separately and incinerate in accordance with local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.